2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Overview
Description
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an oxadiazole ring substituted with a butyl group at the 2-position and a 4-methylphenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzohydrazide with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxadiazole products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methylphenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole carboxylic acids, while reduction may produce oxadiazole alcohols or amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives with different functional groups.
Scientific Research Applications
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Mechanism of Action
The mechanism of action of 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target. Molecular docking studies and biochemical assays are often used to elucidate the compound’s mode of action.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-5-(4-methylphenyl)thiophene: Similar in structure but contains a thiophene ring instead of an oxadiazole ring.
2-Butyl-5-(4-methylphenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring, which has sulfur instead of oxygen in the ring structure.
2-Butyl-5-(4-methylphenyl)-1,3,4-triazole: Contains a triazole ring, which has three nitrogen atoms in the ring structure.
Uniqueness
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-butyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-4-5-12-14-15-13(16-12)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPPCXFDDMRYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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